2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Description
2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of complexes with biological targets, potentially altering their function .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to form complexes with biological targets .
Result of Action
The formation of complexes with biological targets can potentially alter their function, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid . For instance, the presence of transition metals can facilitate the functionalization of imidazo[1,2-a]pyridines . Additionally, safety data suggests that exposure to this compound may cause skin and eye irritation, and it may have specific target organ toxicity .
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(24)17-10-11-19-21-18(13-22(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWTCBOJUSNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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